Cycloleucine

NMDA receptor Glycine binding site Antagonist

Cycloleucine uniquely combines non-metabolizable MAT inhibition with competitive NMDA glycine-site antagonism (Ki=600 μM) in a single probe. Unlike metabolizable amino acids (leucine, glycine), its enzymatic stability ensures sustained SAM depletion and transport (LAT1) quantification without confounding metabolism. The surmountable, low-affinity NMDA blockade enables reversible kinetic analyses unattainable with high-affinity antagonists (e.g., 7-Chlorokynurenic acid, IC50 ~0.56 μM). Its constrained cyclopentane ring serves as a building block for peptide SAR. Procure to eliminate variables.

Molecular Formula C6H11NO2
Molecular Weight 129.16 g/mol
CAS No. 52-52-8
Cat. No. B556858
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCycloleucine
CAS52-52-8
Synonymscycloleucine; 1-Aminocyclopentanecarboxylicacid; 52-52-8; 1-Aminocyclopentane-1-carboxylicacid; Cycloleucin; 1-Amino-1-cyclopentanecarboxylicacid; 1-Amino-cyclopentanecarboxylicacid; 1-Amino-1-carboxycyclopentane; Cyclopentanecarboxylicacid,1-amino-; CYCLO-LEUCINE; NSC1026; CB1639; X201; UNII-0TQU7668EI; 1-Aminocyclopentanecarboxylate; WR14,997; CHEMBL295830; CHEBI:40547; HSDB5195; NILQLFBWTXNUOE-UHFFFAOYSA-N; Amino-1-cyclopentanecarboxylicacid; EINECS200-144-6; MFCD00001381; SBB004230; 1-aminocyclopentane(14c)carboxylicacid
Molecular FormulaC6H11NO2
Molecular Weight129.16 g/mol
Structural Identifiers
SMILESC1CCC(C1)(C(=O)O)N
InChIInChI=1S/C6H11NO2/c7-6(5(8)9)3-1-2-4-6/h1-4,7H2,(H,8,9)
InChIKeyNILQLFBWTXNUOE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySOL IN WATER APPROX 5 G/100 ML

Cycloleucine (CAS 52-52-8) Procurement-Relevant Profile: Non-Metabolizable Amino Acid and Dual-Action Biochemical Probe


Cycloleucine (1-aminocyclopentane-1-carboxylic acid) is a non-proteinogenic, synthetic amino acid [1]. It functions as a specific, reversible inhibitor of nucleic acid methylation via competitive inhibition of methionine adenosyltransferase (MAT), thereby depleting S-adenosylmethionine (SAM) levels [1][2]. It is also a competitive antagonist at the glycine modulatory site of the N-methyl-D-aspartate (NMDA) receptor, with a binding affinity (Ki) of 600 μM [1][3]. Cycloleucine is non-metabolizable, a property that distinguishes it from natural amino acids and underlies its utility in transport studies and as a constrained building block in peptide synthesis [1].

Why Cycloleucine (CAS 52-52-8) Cannot Be Replaced by Generic Amino Acids or Simple NMDA Antagonists


Generic substitution of Cycloleucine with other amino acids (e.g., leucine, glycine) or common NMDA antagonists (e.g., 7-Chlorokynurenic acid) fails because its unique combination of properties—non-metabolizability, specific MAT inhibition, and moderate-affinity NMDA receptor glycine-site antagonism—is not replicated by any single alternative [1][2]. Unlike metabolizable amino acids, Cycloleucine resists enzymatic degradation, enabling sustained effects on methylation and transport [1]. While 7-Chlorokynurenic acid is a more potent NMDA glycine-site antagonist (IC50 ~0.56 μM), it does not inhibit MAT or deplete SAM [2]. Conversely, other MAT inhibitors lack Cycloleucine's established dual-action profile and extensive literature validation as a biochemical tool [3]. This evidence guide details the quantifiable performance metrics that define Cycloleucine's niche, supporting informed procurement decisions.

Quantitative Differentiation of Cycloleucine (CAS 52-52-8): A Comparator-Based Evidence Guide


Cycloleucine vs. Glycine: NMDA Receptor Glycine-Site Antagonism Affinity (Ki)

Cycloleucine functions as a competitive antagonist at the strychnine-insensitive glycine site of the NMDA receptor. Its binding affinity is quantified by a Ki of 600 μM, whereas the endogenous agonist glycine binds with high affinity (Ki ~0.1-1 μM) [1][2]. This difference establishes Cycloleucine as a weak, but well-characterized, antagonist suitable for mechanistic studies requiring partial glycine-site blockade without complete receptor silencing [2].

NMDA receptor Glycine binding site Antagonist Binding affinity

Cycloleucine vs. 7-Chlorokynurenic Acid: Functional Blockade of Native NMDA Receptors

In functional assays using cultured hippocampal neurons, Cycloleucine inhibits NMDA-evoked currents with an IC50 of 24 μM (in the presence of 1 μM glycine) [1]. In comparison, 7-Chlorokynurenic acid, a prototypical glycine-site antagonist, exhibits an IC50 of ~0.56 μM in binding assays [2], and functionally blocks NMDA responses in the low micromolar range. While 7-CKA is more potent, Cycloleucine's lower potency and reversible competitive antagonism offer a different pharmacological profile for probing receptor dynamics.

NMDA receptor Electrophysiology IC50 Hippocampal neurons

Cycloleucine vs. Leucine: Non-Metabolizability and Sustained Methylation Inhibition

Cycloleucine is a non-metabolizable analog of leucine, enabling sustained biochemical effects not possible with natural amino acids. In BHK cells, Cycloleucine inhibits cell proliferation at methionine concentrations (10 μM) that support normal growth in its absence, an effect reversed by high methionine concentrations [1]. This demonstrates its specific, reversible inhibition of SAM biosynthesis. In contrast, leucine is rapidly metabolized and does not deplete SAM or inhibit nucleic acid methylation [2].

Amino acid metabolism Methylation SAM depletion Non-metabolizable

Cycloleucine vs. D-Cycloserine: In Vivo Behavioral Effects on Brain-Stimulation Reward

In a rat brain-stimulation reward paradigm, Cycloleucine (a glycine-site antagonist) produced a brief, dose-dependent depression of self-stimulation, an effect not antagonized by D-cycloserine (DCS) [1]. In contrast, DCS (a high-affinity glycine-site partial agonist) did not affect spontaneous locomotion or self-stimulation rate in this model [1]. This demonstrates that Cycloleucine's antagonist action yields distinct behavioral outcomes compared to DCS's partial agonist profile.

Behavioral pharmacology NMDA receptor Glycine site D-cycloserine

Validated Research & Industrial Applications for Cycloleucine (CAS 52-52-8)


NMDA Receptor Pharmacology: Mechanistic Studies of Glycine-Site Antagonism

Cycloleucine's well-characterized, low-affinity competitive antagonism at the NMDA receptor glycine site (Ki = 600 μM; functional IC50 = 24 μM) makes it an ideal tool for electrophysiological and biochemical studies requiring reversible, surmountable blockade [1]. Unlike high-affinity antagonists (e.g., 7-Chlorokynurenic acid, IC50 ~0.56 μM) that can produce insurmountable inhibition, Cycloleucine allows for detailed kinetic and mechanistic analyses of glycine's co-agonist role [1].

Cellular Methylation Research: Specific and Reversible SAM Depletion

As a competitive inhibitor of methionine adenosyltransferase (MAT), Cycloleucine specifically and reversibly depletes intracellular S-adenosylmethionine (SAM) pools [1]. This property is widely exploited to study the role of methylation in nucleic acid (DNA, RNA) and protein function. The compound's non-metabolizable nature ensures sustained MAT inhibition without confounding effects from amino acid metabolism, making it superior to natural amino acid analogs [1].

Blood-Brain Barrier (BBB) and Amino Acid Transport Studies

Cycloleucine's structural similarity to large neutral amino acids and its non-metabolizable property make it a valuable probe for studying amino acid transport systems, particularly the System L transporter (LAT1) at the blood-brain barrier [1]. Unlike natural substrates, Cycloleucine is not rapidly metabolized upon uptake, allowing for accurate quantification of transport kinetics and competition assays with other LAT1 substrates [1].

Peptide Synthesis and Conformational Constraint Studies

Cycloleucine's conformationally restricted cyclopentane ring makes it a useful building block in peptide synthesis for probing structure-activity relationships [1]. Incorporation of Cycloleucine can constrain backbone flexibility, allowing researchers to elucidate bioactive conformations and improve peptide stability or selectivity. For example, [2-Cycloleucine]-oxytocin analogs exhibit distinct pharmacological profiles (e.g., full oxytocin agonist with 4.9 U/mg activity) compared to native oxytocin, demonstrating its utility in modulating peptide function [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cycloleucine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.